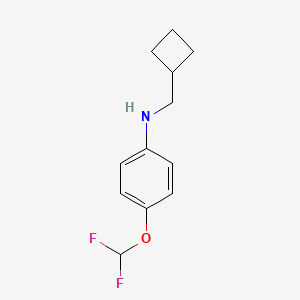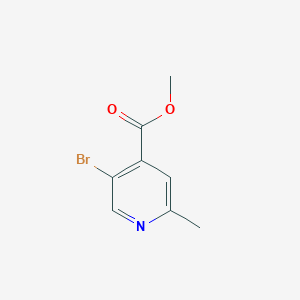
2-(dimethylamino)ethanol;ethanol;tantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethanol, ethanol, and tantalum are three distinct compounds with unique properties and applications. 2-(Dimethylamino)ethanol, also known as dimethylethanolamine, is an organic compound with the formula (CH₃)₂NCH₂CH₂OH. Ethanol, commonly known as alcohol, has the formula C₂H₅OH. Tantalum is a chemical element with the symbol Ta and atomic number 73.
Preparation Methods
2-(Dimethylamino)ethanol
2-(Dimethylamino)ethanol can be synthesized through the reaction of dimethylamine with ethylene oxide. The reaction is typically carried out under controlled conditions to ensure high yield and purity .
Ethanol
Ethanol is primarily produced through the fermentation of sugars by yeast. Industrially, it can also be synthesized via the hydration of ethylene in the presence of a catalyst .
Tantalum
Tantalum is extracted from minerals such as columbite-tantalite. The extraction process involves several steps, including crushing, grinding, and chemical treatment to isolate tantalum .
Chemical Reactions Analysis
2-(Dimethylamino)ethanol
2-(Dimethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylaminoacetaldehyde.
Substitution: It can react with alkyl halides to form quaternary ammonium salts.
Reduction: It can be reduced to form dimethylaminoethane.
Ethanol
Ethanol undergoes:
Oxidation: It can be oxidized to acetaldehyde and further to acetic acid.
Esterification: It reacts with carboxylic acids to form esters.
Dehydration: It can be dehydrated to form ethylene.
Tantalum
Tantalum is relatively inert but can react with:
Halogens: It forms tantalum halides.
Oxygen: It forms tantalum pentoxide when heated in the presence of oxygen.
Scientific Research Applications
2-(Dimethylamino)ethanol
2-(Dimethylamino)ethanol is used in:
Chemistry: As a precursor for the synthesis of other chemicals.
Biology: As a reagent in biochemical studies.
Medicine: Investigated for its potential cognitive-enhancing effects.
Ethanol
Ethanol is widely used in:
Chemistry: As a solvent and reagent.
Biology: In DNA extraction and preservation.
Medicine: As an antiseptic and disinfectant.
Tantalum
Tantalum is used in:
Electronics: In capacitors and high-power resistors.
Medicine: In surgical implants and medical devices.
Industry: In the production of superalloys.
Mechanism of Action
2-(Dimethylamino)ethanol
2-(Dimethylamino)ethanol is believed to act as a precursor to acetylcholine, a neurotransmitter. It may enhance cognitive function by increasing acetylcholine levels in the brain .
Ethanol
Ethanol acts as a central nervous system depressant. It affects various neurotransmitter systems, including GABA, glutamate, and dopamine pathways .
Tantalum
Tantalum does not have a biological mechanism of action but is valued for its biocompatibility and resistance to corrosion, making it suitable for medical implants .
Comparison with Similar Compounds
2-(Dimethylamino)ethanol
Similar compounds include:
Dimethylaminoethanol: Similar structure but different functional groups.
Triethanolamine: Used in similar applications but has three ethanolamine groups.
Ethanol
Methanol: Similar structure but more toxic.
Propanol: Used as a solvent and disinfectant.
Tantalum
Niobium: Similar chemical properties but different applications.
Titanium: Used in similar applications but has different physical properties.
Properties
Molecular Formula |
C12H35NO5Ta |
|---|---|
Molecular Weight |
454.36 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;ethanol;tantalum |
InChI |
InChI=1S/C4H11NO.4C2H6O.Ta/c1-5(2)3-4-6;4*1-2-3;/h6H,3-4H2,1-2H3;4*3H,2H2,1H3; |
InChI Key |
YODRYJGUVQEOOL-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.CCO.CCO.CN(C)CCO.[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)
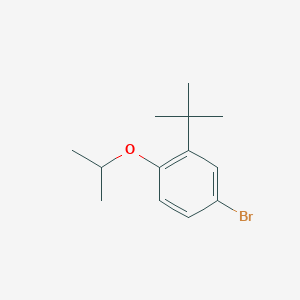

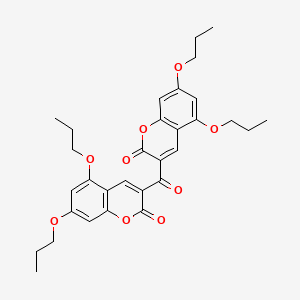
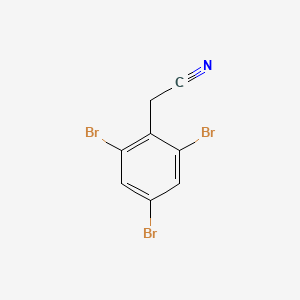
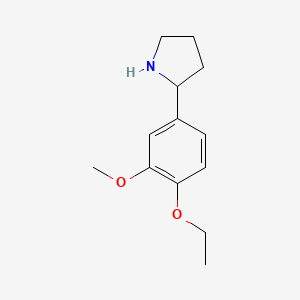
![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)
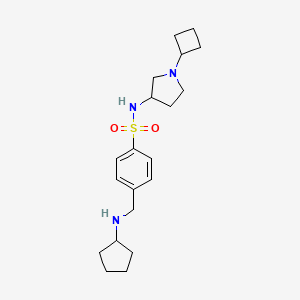
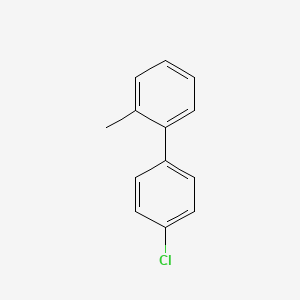
![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)

